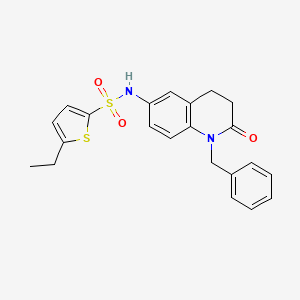

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide

Description

This compound is a sulfonamide derivative featuring a 1-benzyl-2-oxo-tetrahydroquinoline core linked to a 5-ethylthiophene moiety. The tetrahydroquinoline scaffold is notable for its prevalence in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding via the carbonyl group. The benzyl substituent introduces steric bulk and lipophilicity, while the ethylthiophene-sulfonamide group may enhance solubility and target binding specificity.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-2-19-10-13-22(28-19)29(26,27)23-18-9-11-20-17(14-18)8-12-21(25)24(20)15-16-6-4-3-5-7-16/h3-7,9-11,13-14,23H,2,8,12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMNSRCFXUMSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with benzyl chloride in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 5-ethylthiophene-2-sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations in industrial synthesis include the purity of starting materials, reaction temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the quinoline core, potentially converting the ketone group to a hydroxyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent for various diseases.

Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Structure: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide .

- Key Differences: QOD contains an ethanediamide (oxamide) linker instead of a sulfonamide group. The benzodioxol ring in QOD contributes to electron-rich aromaticity, contrasting with the benzyl group in the target compound. The tetrahydroquinoline core in QOD has a methyl substituent rather than benzyl.

- Activity : QOD is a dual inhibitor of FP-2 and FP-3 proteases, but its structural mechanism remains unresolved due to a lack of crystallographic data .

5-Methyl-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (PubChem Analog)

Structure: Differs by substituents: methyl group at the tetrahydroquinoline N1-position and 5-methylthiophene vs. 5-ethylthiophene .

- 5-Methylthiophene may decrease lipophilicity (logP) relative to the ethyl variant.

- Implications : The benzyl group in the target compound likely enhances hydrophobic interactions in binding pockets, while the ethylthiophene may improve metabolic stability over methyl analogs.

Indole Carboxamide Derivative (ICD)

Structure: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide .

- Key Differences: ICD employs an indole-carboxamide scaffold, lacking the tetrahydroquinoline core entirely. The biphenyl group introduces planar aromaticity, contrasting with the non-planar benzyl-tetrahydroquinoline system.

- Activity: ICD also inhibits FP-2/FP-3 but faces SAR limitations due to insufficient structural data. The target compound’s tetrahydroquinoline core may provide better conformational control for binding.

Structural and Functional Analysis

Substituent Effects

| Group | Target Compound | QOD | PubChem Analog |

|---|---|---|---|

| Tetrahydroquinoline N1 | Benzyl (lipophilic, bulky) | Methyl (small) | Methyl |

| Linker | Sulfonamide (H-bond donor) | Oxamide (H-bond acceptor) | Sulfonamide |

| Heterocycle | 5-Ethylthiophene | Benzodioxol | 5-Methylthiophene |

Hypothetical Pharmacokinetic Properties

- Metabolic Stability : Ethylthiophene may resist oxidative metabolism better than QOD’s benzodioxol or ICD’s indole.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews the chemical properties, synthesis, and various biological evaluations of this compound, providing a comprehensive overview of its potential applications in medicinal chemistry.

The compound features a complex structure that includes a tetrahydroquinoline core and a sulfonamide group, which are known for their biological activity. The molecular formula is with a molecular weight of approximately 422.54 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N2O3S |

| Molecular Weight | 422.54 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving isatin derivatives and amines.

- Benzylation : The introduction of the benzyl group is carried out using benzyl bromide in the presence of a base.

- Sulfonamide Formation : The final step involves reacting the intermediate with a sulfonamide reagent to yield the desired product.

Biological Activity

The biological activity of this compound has been evaluated across various studies focusing on its pharmacological properties:

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives with tetrahydroquinoline cores have been shown to inhibit tumor cell proliferation in several cancer cell lines.

Antimicrobial Properties

Studies have demonstrated that sulfonamide derivatives possess broad-spectrum antimicrobial activity. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.

The proposed mechanism for the biological activity includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes.

Case Studies

- Anticancer Efficacy : A study evaluating various tetrahydroquinoline derivatives found that those containing sulfonamide groups exhibited IC50 values ranging from 10 to 20 µM against breast cancer cell lines.

- Antibacterial Activity : Another investigation assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 15 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.